2-Chloro-1-methylaminoanthraquinone
Description
5'-Acetyl-2'-chloroacetanilide is a chloroacetanilide derivative characterized by an acetyl group (-COCH₃) at the 5' position and a chlorine atom at the 2' position of the aniline ring. Chloroacetanilides are widely used as intermediates in agrochemicals, pharmaceuticals, and dyes due to their reactivity and ability to undergo nucleophilic substitution or conjugation reactions .
Properties
Molecular Formula |
C15H10ClNO2 |
|---|---|
Molecular Weight |
271.70 g/mol |
IUPAC Name |
2-chloro-1-(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C15H10ClNO2/c1-17-13-11(16)7-6-10-12(13)15(19)9-5-3-2-4-8(9)14(10)18/h2-7,17H,1H3 |
InChI Key |
FOCLYEPZDBQEQC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)Cl |
Origin of Product |
United States |
Scientific Research Applications
Dye Synthesis and Textile Applications
Dye Intermediate:
2-Chloro-1-methylaminoanthraquinone serves as an important intermediate in the production of various dyes, particularly in the textile industry. It is utilized to synthesize reactive and acid dyes that are applied to polyester and nylon fabrics. This compound's vibrant color properties make it a valuable asset for colorants in textiles and plastics.
Case Study:
A study highlighted the synthesis of chlorinated derivatives of 1-(methylamino)anthraquinone, which demonstrated enhanced dyeing properties and stability under varying conditions. The chlorination process resulted in derivatives that exhibit improved solubility and fixation on fabrics, making them suitable for commercial dye applications .
| Dye Type | Application | Properties |
|---|---|---|
| Reactive Dyes | Polyester fabrics | High wash fastness and color retention |
| Acid Dyes | Nylon fabrics | Bright colors with good lightfastness |
| Chlorinated Derivatives | Enhanced stability | Improved solubility and fixation properties |
Biological Staining Techniques
Histological Applications:
The compound is employed in biological staining techniques due to its ability to selectively stain acidic cellular components like lysosomes. This property is particularly useful in histological and cytological studies, allowing researchers to visualize cellular structures effectively.
Case Study:
Research demonstrated the effectiveness of this compound in staining protocols for detecting specific cellular components in tissue samples. The compound's staining efficiency was compared with traditional stains, revealing superior specificity and clarity in results .
Material Science Applications
Organic Light-Emitting Diodes (OLEDs):
Recent investigations have explored the potential of this compound in the development of organic light-emitting diodes (OLEDs). Its unique electronic properties make it a candidate for use in efficient light sources for displays and lighting applications.
Case Study:
A study focused on the incorporation of this compound into OLED structures, showcasing its role as a dopant that enhances the device's luminescent efficiency. The findings indicated that devices utilizing this compound exhibited improved brightness and color purity compared to those without it .
Toxicological Studies
Cytotoxic Properties:
The biological activity of this compound has raised concerns regarding its cytotoxic effects. Its ability to intercalate into DNA can lead to oxidative DNA damage, making it a subject of toxicological studies aimed at understanding its potential carcinogenicity.
Case Study:
A comprehensive analysis investigated the cytotoxic effects of this compound on various cell lines. Results indicated that exposure led to significant oxidative stress and cellular damage, prompting further research into safety regulations for its use in industrial applications .
Chemical Reactions Analysis
Reductive Transformations
2-Cl-MAAQ undergoes one-electron reductions to form semiquinone radicals, as observed in enzymatic systems:
Key Reductants
-
NADPH-cytochrome P450 reductase
-
Xanthine oxidase
Products :
-
Semiquinone radical (λ<sub>max</sub> = 480 nm, EPR-detectable)
-
Hydroquinone (after two-electron reduction)
Reductive activation enhances DNA intercalation capacity, increasing oxidative stress via reactive oxygen species (ROS) generation.
Oxidative Degradation
Oxidation studies reveal two pathways:
A. Peroxidase-Mediated Oxidation
-
Conditions : H₂O₂ + horseradish peroxidase
-
Products :
-
Quinone-imine derivatives (UV-Vis absorbance at 520 nm)
-
Covalent DNA adducts (detected via ³²P-postlabeling)
-
B. Photochemical Oxidation
-
Conditions : UV-A light (320–400 nm) + O₂
-
Products :
-
Anthraquinone-1-sulfonic acid (major product, HPLC-UV)
-
Chloride ion release (quantified via ion chromatography)
-
Thermal Decomposition
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal:
| Parameter | Value | Source |
|---|---|---|
| Onset decomposition | 168.4°C | |
| Mass loss (first stage) | 51% | |
| Gas evolution | Cl₂, CO, CO₂ |
Fragmentation patterns (GC-MS) show neutral losses of 34 Da (Cl) and 52 Da (HOCl), confirming thermal dechlorination .
Nucleophilic Substitution
The chloro group undergoes displacement with heterocyclic amines:
Example Reaction :
2-Cl-MAAQ + piperidine → 2-Piperidino-1-methylaminoanthraquinone
Conditions :
-
DMF solvent, 80°C, 12 hours
-
Yield: 68–72%
Comparison with Similar Compounds
Key Observations :
- Bulky substituents (e.g., terephthaloyl or azo groups) reduce solubility but improve stability in polymeric or dye applications .
Physicochemical Properties Comparison
Available data for select analogs (extrapolated for 5'-Acetyl-2'-chloroacetanilide):
| Compound Name | Melting Point (°C) | Molecular Weight (g/mol) | Solubility Trends |
|---|---|---|---|
| 4'-Bromo-2'-chloroacetanilide | 151 | 248.50 | Low in water; soluble in ethanol |
| 2'-Chloroacetanilide | ~120–130 (est.) | 169.61 | Moderate polarity |
| 5'-Acetyl-2'-chloroacetanilide | Not reported | ~195.63 (est.) | Likely low water solubility due to acetyl group |
Notes:
Research Findings :
Reactivity Trends :
- Electron-withdrawing groups (e.g., Cl, acetyl) activate the aromatic ring for electrophilic substitution but may slow nucleophilic reactions at the acetanilide nitrogen.
- Bulkier analogs (e.g., terephthaloyl derivatives) require longer reflux times and specialized recrystallization protocols .
Preparation Methods
Direct Chlorination of 1-Methylaminoanthraquinone
The most direct route to 2-Cl-MAAQ involves the chlorination of 1-methylaminoanthraquinone (MAAQ). A study demonstrated that treating MAAQ with sodium hypochlorite (Ultra Clorox bleach) in the presence of iron(III) chloride as a catalyst yields a mixture of mono- and di-chlorinated derivatives . Key steps include:
-
Reaction Conditions :
-
Chlorine Source : Sodium hypochlorite (NaClO)
-
Catalyst : FeCl₃ (5–10 mol%)
-
Temperature : Room temperature (20–25°C)
-
Solvent : Aqueous ethanol or dichloromethane
-
Under these conditions, MAAQ undergoes electrophilic aromatic substitution, preferentially chlorinating at the ortho (C2) and para (C4) positions relative to the methylamino group. Gas chromatography-mass spectrometry (GC-MS) analysis confirmed the formation of 2-chloro-, 4-chloro-, and 2,4-dichloro-MAAQ isomers . Nuclear magnetic resonance (NMR) spectroscopy further distinguished the structural isomers, with 2-Cl-MAAQ exhibiting distinct downfield shifts for the C2 proton .
Challenges :
-
Regioselectivity : The reaction produces a 2:1 ratio of 2-Cl-MAAQ to 4-Cl-MAAQ, requiring chromatographic separation (e.g., liquid chromatography) to isolate the desired isomer .
-
Byproducts : Dichlorinated species (e.g., 2,4-dichloro-MAAQ) form in ~15% yield, necessitating additional purification steps .
Purification of Chlorinated Intermediates
High-purity 2-chloroanthraquinone (2-Cl-AQ) serves as a precursor for synthesizing 2-Cl-MAAQ via subsequent amination. A patent describes the fractional vacuum distillation of technical chloroanthraquinone mixtures to isolate 2-Cl-AQ at >94% purity . Critical parameters include:
-
Distillation Setup :
-
Columns : Two adiabatic vacuum rectifying columns (20–50 theoretical plates)
-
Pressure : 5–25 mm Hg
-
Reflux Ratio : 5:1 to 50:1
-
This method effectively separates 2-Cl-AQ from 1-Cl-AQ and dichloroanthraquinones, providing a high-purity substrate for methylamination .
Methylamination of 2-Chloroanthraquinone
Amination of 2-Cl-AQ with methylamine (CH₃NH₂) under nucleophilic aromatic substitution conditions yields 2-Cl-MAAQ. Optimal conditions involve:
-
Reaction Parameters :
-
Solvent : Dimethylformamide (DMF) or dichloroethane
-
Temperature : 80–100°C
-
Catalyst : Cu(I) or Cu(II) salts (e.g., CuCl)
-
The reaction proceeds via a Meisenheimer complex intermediate, with the methylamino group replacing a hydrogen atom para to the chlorine substituent. Yields typically range from 70–85%, contingent on solvent polarity and catalyst loading .
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Chloro-1-methylaminoanthraquinone, and how can purity be ensured?
- Methodology : Pd-catalyzed cross-coupling reactions are effective for introducing chloro and methylamino groups to anthraquinone scaffolds. For example, details a procedure using Pd(PPh₃)₂Cl₂ and CuI catalysts with Na₂CO₃ as a base in dioxane/water, achieving 85% yield for a chloro-ethynylanthraquinone derivative. Purification via flash chromatography (toluene eluent) and recrystallization (toluene-hexane) ensures high purity .
- Key Considerations : Monitor reaction progress with TLC and use elemental analysis (e.g., C, H, Cl quantification) to verify purity, as impurities in structurally similar anthraquinones have led to skewed toxicological data .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization?
- Techniques :
- ¹H NMR and IR : Identify functional groups (e.g., C=O at ~1690 cm⁻¹, C≡C at ~2240 cm⁻¹) and substituent positions, as demonstrated in chloroanthraquinone derivatives .
- X-ray crystallography : Resolve bond angles and intermolecular interactions. and provide crystallographic data (e.g., O1–C1–C14 angle: 118.80°) for anthraquinone analogs, enabling comparative analysis .
Advanced Research Questions
Q. How do electronic effects of the chloro and methylamino substituents influence reactivity in cross-coupling reactions?
- Experimental Design :
- Electron-withdrawing chloro groups activate specific positions for nucleophilic substitution, while methylamino groups donate electrons, altering regioselectivity. Use cyclic voltammetry to assess redox potentials, as anthraquinone hybrids exhibit tunable electrochemical behavior (e.g., E₁/2 values in phthalocyanine-anthraquinone systems) .
- Compare reaction kinetics (e.g., via UV-Vis monitoring) for derivatives with varying substituents .
Q. What mechanistic insights explain the biological activity of this compound derivatives?
- Approach :
- Anticancer studies : Evaluate intercalation with DNA via fluorescence quenching assays, inspired by cationic anthraquinone analogs in . Measure IC₅₀ values in cell lines (e.g., MCF-7) .
- Antimicrobial screening : Use broth microdilution assays (CLSI guidelines) to test against Gram-positive bacteria, referencing anthraquinone-based inhibitors in .
Safety and Regulatory Considerations
Q. What safety protocols are critical given the carcinogenic potential of structurally related anthraquinones?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
